tert-Butyl 4-cyano-1H-indazole-1-carboxylate

Description

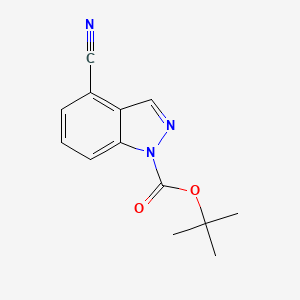

tert-Butyl 4-cyano-1H-indazole-1-carboxylate (molecular formula: C₁₃H₁₄N₃O₂, molecular weight: 244.27 g/mol) is a heterocyclic compound featuring an indazole core substituted with a cyano group at the 4-position and a tert-butoxycarbonyl (Boc) protecting group at the 1-position. This compound serves as a critical intermediate in pharmaceutical synthesis, particularly for developing kinase inhibitors and protease-targeting drugs .

Properties

IUPAC Name |

tert-butyl 4-cyanoindazole-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O2/c1-13(2,3)18-12(17)16-11-6-4-5-9(7-14)10(11)8-15-16/h4-6,8H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PITBQPLHNCOKSL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C2=CC=CC(=C2C=N1)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-cyano-1H-indazole-1-carboxylate typically involves the reaction of 4-cyano-1H-indazole with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, including optimization of reaction conditions, use of continuous flow reactors, and implementation of green chemistry principles, can be applied to scale up the laboratory synthesis to industrial levels.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-cyano-1H-indazole-1-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The cyano group can be substituted with other nucleophiles under appropriate conditions.

Reduction Reactions: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Oxidation Reactions: The indazole ring can be oxidized under strong oxidative conditions.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Reduction: Lithium aluminum hydride or hydrogenation catalysts.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

Substitution: Products with various functional groups replacing the cyano group.

Reduction: Corresponding amine derivatives.

Oxidation: Oxidized indazole derivatives.

Scientific Research Applications

tert-Butyl 4-cyano-1H-indazole-1-carboxylate has several applications in scientific research:

Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting kinase enzymes and other protein targets.

Materials Science: It can be used in the development of organic electronic materials due to its unique electronic properties.

Biological Studies: It is used in the study of biological pathways and mechanisms, particularly those involving indazole derivatives.

Mechanism of Action

The mechanism of action of tert-Butyl 4-cyano-1H-indazole-1-carboxylate is not well-documented. indazole derivatives are known to interact with various biological targets, including enzymes and receptors. The cyano group and the indazole ring can participate in hydrogen bonding and π-π interactions, which can influence the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The tert-butyl carbamate group is a common motif in medicinal chemistry for protecting amines. Below is a comparison of tert-Butyl 4-cyano-1H-indazole-1-carboxylate with analogous compounds (Table 1):

Table 1: Structural and Functional Comparison of tert-Butyl-Substituted Heterocycles

Key Observations:

- Substituent Reactivity: The cyano group in the target compound is electron-withdrawing, enhancing electrophilic substitution resistance compared to electron-donating groups (e.g., -CH₃ in pyrazole derivatives) .

- Heterocycle Stability : Indazole derivatives exhibit greater aromatic stability than imidazole or pyrazole analogues, influencing their metabolic resistance in vivo .

- Functionalization Potential: Bromomethyl (in benzoimidazole) and formyl (in imidazole) groups offer sites for nucleophilic substitution or condensation, whereas the cyano group in indazole derivatives is typically retained in final drug candidates .

Biological Activity

Tert-Butyl 4-cyano-1H-indazole-1-carboxylate is a notable compound in the indazole class, characterized by its diverse biological activities and potential applications in medicinal chemistry. This article delves into its biological activity, synthesis, and interaction profiles, supported by research findings and data tables.

- Molecular Formula : C₁₃H₁₅N₃O₂

- Molecular Weight : Approximately 243.26 g/mol

- Structure : The compound features a tert-butyl group, a cyano group, and an indazole structure, contributing to its reactivity and biological properties.

Biological Activities

Research has shown that indazole derivatives, including this compound, exhibit various biological activities:

1. Anti-inflammatory Properties

Indazole derivatives are known for their anti-inflammatory effects. This compound has been studied for its potential to modulate inflammatory pathways, particularly through receptor interactions that influence pain sensation and inflammatory responses.

2. Analgesic Effects

Studies indicate that compounds similar to this compound can act as antagonists for transient receptor potential (TRP) channels, which play a significant role in pain perception. This suggests potential analgesic applications.

3. Anticancer Activity

The compound has shown promise in anticancer research, with studies indicating that indazole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common method includes:

- Reagents : Tert-butyl chloroformate, triethylamine, and 4-cyano-1H-indazole.

- Conditions : Reaction in dichloromethane at room temperature followed by purification techniques such as recrystallization or column chromatography.

Understanding the mechanism of action of this compound is crucial for predicting its pharmacological effects:

- Binding Affinity : The compound's interaction with specific receptors or enzymes is often explored using molecular docking simulations and binding assays.

- Pharmacokinetics : Studies on the compound's absorption, distribution, metabolism, and excretion (ADME) are essential for evaluating its therapeutic potential.

Case Studies

Several studies have highlighted the biological activity of indazole derivatives:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.